
Dodec-11-ene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-11-ene-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides These compounds are characterized by the presence of a sulfonyl fluoride group (SO2F) attached to an organic moiety this compound is particularly interesting due to its unique structure, which includes a long alkyl chain with an unsaturated bond (double bond) at the 11th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodec-11-ene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of dodec-11-ene-1-sulfonic acid with a fluorinating agent such as sulfuryl fluoride (SO2F2). The reaction typically occurs under mild conditions and can be facilitated by the presence of a base such as triethylamine. The overall reaction can be represented as follows:
Dodec-11-ene-1-sulfonic acid+SO2F2→Dodec-11-ene-1-sulfonyl fluoride+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Electrochemical oxidative coupling of thiols and potassium fluoride in flow reactors has been reported as an effective method for synthesizing sulfonyl fluorides . This method offers advantages such as mild reaction conditions, high yields, and scalability.
Chemical Reactions Analysis
Types of Reactions
Dodec-11-ene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Addition Reactions: The double bond in the alkyl chain can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Electrophiles: Halogens and hydrogen halides are used in addition reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Halogenated Compounds: Formed by addition reactions with halogens.
Scientific Research Applications
Dodec-11-ene-1-sulfonyl fluoride has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of dodec-11-ene-1-sulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly electrophilic and can react with nucleophiles such as amino, hydroxyl, and thiol groups. This reactivity allows it to modify proteins and other biomolecules, leading to changes in their function and activity .
Comparison with Similar Compounds
Similar Compounds
Ethenesulfonyl Fluoride: Contains a shorter alkyl chain and a double bond adjacent to the sulfonyl fluoride group.
1-Bromoethene-1-sulfonyl Fluoride: Similar structure but with a bromine atom attached to the double bond.
Sulfuryl Fluoride: A simpler compound with a sulfur-fluorine bond but lacking the alkyl chain.
Uniqueness
Dodec-11-ene-1-sulfonyl fluoride is unique due to its long alkyl chain with an unsaturated bond, which provides additional reactivity and versatility in chemical reactions. This structure allows it to participate in a wider range of reactions compared to simpler sulfonyl fluorides .
Properties
CAS No. |
623114-66-9 |
|---|---|
Molecular Formula |
C12H23FO2S |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
dodec-11-ene-1-sulfonyl fluoride |
InChI |
InChI=1S/C12H23FO2S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2H,1,3-12H2 |
InChI Key |
YCNPJTXLDITJOF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


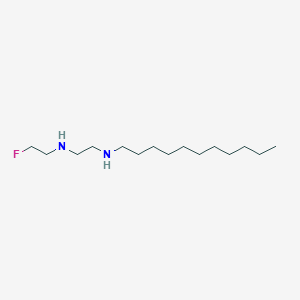
![5-(3-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one](/img/structure/B14233246.png)
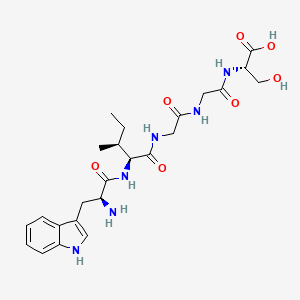
![1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14233256.png)
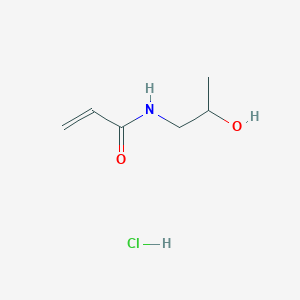
![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)

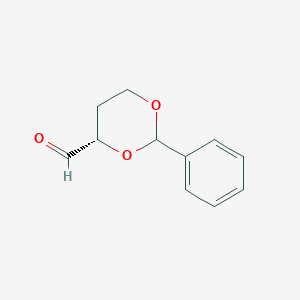
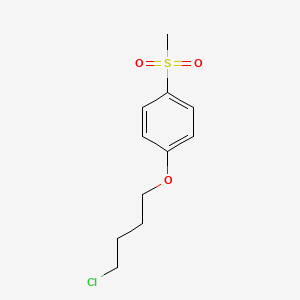
![(2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride](/img/structure/B14233301.png)
![1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B14233303.png)
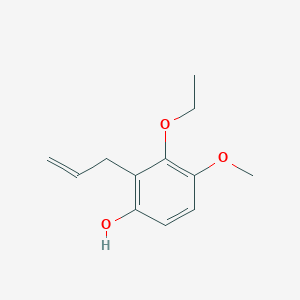
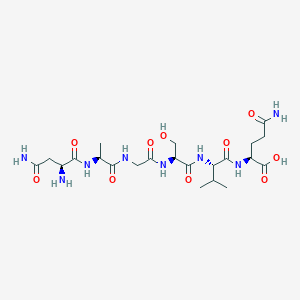
![6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline](/img/structure/B14233324.png)
